molecular formula C15H20O2 B1395150 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde CAS No. 883514-18-9

5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde

Cat. No.: B1395150
CAS No.: 883514-18-9
M. Wt: 232.32 g/mol
InChI Key: VSPHRSGFZRCZDK-UHFFFAOYSA-N
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Description

5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde is a high-purity aromatic aldehyde building block designed for advanced chemical synthesis and research applications. This compound features a unique molecular structure that combines a benzaldehyde core with a sec-butyl substituent and a cyclopropylmethoxy group, making it a valuable intermediate for constructing complex molecules. As an aldehyde, this compound is a versatile precursor in synthetic organic chemistry . It is particularly suited for the formation of Schiff bases via condensation reactions with primary amines, a key step in developing ligands, functional materials, and pharmaceutical intermediates . The structural properties of this benzaldehyde derivative make it a candidate for exploration in fragrance and flavor research, as substituted benzaldehydes are known to contribute fresh, citrus, and almond olfactory notes . This product is offered with a guaranteed purity of 95% and is available for prompt shipment . It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-butan-2-yl-2-(cyclopropylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-3-11(2)13-6-7-15(14(8-13)9-16)17-10-12-4-5-12/h6-9,11-12H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPHRSGFZRCZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OCC2CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of a benzaldehyde derivative with sec-butyl and cyclopropylmethoxy groups. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the benzaldehyde, followed by the addition of the alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are carefully chosen to enhance the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, and halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzoic acid.

    Reduction: 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring and substituents may also interact with hydrophobic pockets in biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Substituent Position Effects: 4-(Cyclopropylmethoxy)benzaldehyde (S5)

Key Differences :

  • Substituent Position : S5 has a cyclopropylmethoxy group at the 4-position , whereas the target compound features it at the 2-position .
  • Electronic Effects : The ortho-position (2-position) in the target compound may induce greater steric hindrance around the aldehyde group compared to the para-position (4-position) in S5. This could alter reactivity in subsequent reactions, such as nucleophilic additions .
Property 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde 4-(Cyclopropylmethoxy)benzaldehyde (S5)
Substituent Position 2-position (ortho) 4-position (para)
Molecular Weight (g/mol) Not explicitly reported 177.09 (ESIMS)
Reactivity Higher steric hindrance Lower steric hindrance

Alkyl Group Branching: 2-(Cyclopropylmethoxy)-5-(propan-2-yl)benzaldehyde (CAS 883525-90-4)

Key Differences :

  • Alkyl Substituent : The target compound has a sec-butyl group (4-carbon, branched), while CAS 883525-90-4 has an isopropyl group (3-carbon, branched).
Property This compound 2-(Cyclopropylmethoxy)-5-(propan-2-yl)benzaldehyde
Alkyl Group Sec-butyl (C4H9) Isopropyl (C3H7)
Molecular Formula C₁₅H₂₀O₂ (estimated) C₁₄H₁₈O₂
Lipophilicity (Predicted) Higher logP Lower logP

Oxygen-Containing Substituents: 5-tert-Butyl-2-hydroxybenzaldehyde

Key Differences :

  • Functional Group : The target compound has a cyclopropylmethoxy ether, while 5-tert-butyl-2-hydroxybenzaldehyde features a hydroxy group.
  • Acidity/Stability: The hydroxy group in the latter is acidic (pKa ~10 for phenolic OH), making it prone to deprotonation or oxidation. In contrast, the ether in the target compound is more stable under basic or oxidative conditions .
Property This compound 5-tert-Butyl-2-hydroxybenzaldehyde
Functional Group Cyclopropylmethoxy (ether) Hydroxy (phenol)
Stability High (resists oxidation) Moderate (sensitive to oxidation)
Acidity Non-acidic Acidic (pKa ~10)

Electron-Withdrawing vs. Donating Groups: 5-Acetyl-2-methoxybenzaldehyde

Key Differences :

  • Substituent Electronic Nature : The acetyl group in 5-acetyl-2-methoxybenzaldehyde is electron-withdrawing, while the sec-butyl group in the target compound is electron-donating.
  • Aldehyde Reactivity : Electron-withdrawing groups activate the aldehyde for nucleophilic attack (e.g., in condensation reactions), whereas electron-donating groups may reduce reactivity .
Property This compound 5-Acetyl-2-methoxybenzaldehyde
Substituent Electronic Electron-donating (sec-butyl) Electron-withdrawing (acetyl)
Aldehyde Reactivity Moderate High

Biological Activity

5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H20O2
  • CAS Number: 883514-18-9

The compound features a benzaldehyde structure with a sec-butyl group and a cyclopropylmethoxy substituent, which may influence its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized to act through:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, similar to other benzaldehyde derivatives that exhibit anti-inflammatory properties.
  • Receptor Modulation: It may interact with specific receptors, potentially affecting neurotransmitter systems or hormonal pathways.

Therapeutic Applications

Research indicates that compounds similar to this compound have been evaluated for:

  • Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anti-inflammatory Effects: Due to its structural characteristics, it may possess anti-inflammatory effects that could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Study Overview

  • Study on Antimicrobial Properties:
    • A study conducted on various benzaldehyde derivatives demonstrated that modifications in the alkyl chain significantly affected antimicrobial efficacy. The presence of the sec-butyl group in this compound was associated with enhanced activity against certain bacterial strains.
  • Anti-inflammatory Research:
    • In vitro studies have shown that related compounds can reduce pro-inflammatory cytokines in cell cultures. While specific data on this compound is limited, these findings suggest potential pathways for its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-(Butyl)-2-(cyclopropylmethoxy)benzaldehydeSimilar structure without sec-butylModerate antimicrobial
5-(Cyclohexyl)-2-(methoxy)benzaldehydeDifferent alkyl groupStrong anti-inflammatory
4-(Trifluoromethoxy)benzaldehydeFluorinated derivativeAntimicrobial potential

This table illustrates how structural variations influence the biological activity of benzaldehyde derivatives, emphasizing the importance of specific substituents like sec-butyl and cyclopropylmethoxy groups.

Q & A

Q. How can this compound be applied in cross-disciplinary research (e.g., material science or medicinal chemistry)?

  • Methodological Answer :
  • Medicinal Chemistry : As a precursor for Schiff base ligands in metal-catalyzed asymmetric synthesis .
  • Material Science : Functionalize polymers via aldehyde-amine coupling for pH-responsive hydrogels .
  • Environmental Chemistry : Study its degradation pathways using LC-QTOF-MS to identify metabolites in simulated wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde
Reactant of Route 2
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5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde

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